molecular formula C13H12N4S B14906101 3-(((4-Amino-6-methylpyrimidin-2-yl)thio)methyl)benzonitrile

3-(((4-Amino-6-methylpyrimidin-2-yl)thio)methyl)benzonitrile

Cat. No.: B14906101
M. Wt: 256.33 g/mol
InChI Key: WXINIFCGXVDZDO-UHFFFAOYSA-N
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Description

3-(((4-Amino-6-methylpyrimidin-2-yl)thio)methyl)benzonitrile is a chemical compound with the molecular formula C13H12N4S It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((4-Amino-6-methylpyrimidin-2-yl)thio)methyl)benzonitrile typically involves the reaction of 4-amino-6-methylpyrimidine-2-thiol with a suitable benzyl halide under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The reaction conditions may vary depending on the specific reagents and desired yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and purity. This could involve the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(((4-Amino-6-methylpyrimidin-2-yl)thio)methyl)benzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(((4-Amino-6-methylpyrimidin-2-yl)thio)methyl)benzonitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-6-methylpyrimidine-2-thiol: A precursor in the synthesis of the compound.

    Benzyl halides: Used in the synthesis of the compound.

    Sulfoxides and sulfones: Oxidation products of the compound.

Uniqueness

3-(((4-Amino-6-methylpyrimidin-2-yl)thio)methyl)benzonitrile is unique due to its specific structure, which combines a pyrimidine ring with a benzyl nitrile group. This unique structure imparts specific chemical and biological properties that make it valuable in various applications.

Properties

Molecular Formula

C13H12N4S

Molecular Weight

256.33 g/mol

IUPAC Name

3-[(4-amino-6-methylpyrimidin-2-yl)sulfanylmethyl]benzonitrile

InChI

InChI=1S/C13H12N4S/c1-9-5-12(15)17-13(16-9)18-8-11-4-2-3-10(6-11)7-14/h2-6H,8H2,1H3,(H2,15,16,17)

InChI Key

WXINIFCGXVDZDO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=CC(=CC=C2)C#N)N

Origin of Product

United States

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